4-Phenyloxazole-2-thiol
Overview
Description
4-Phenyloxazole-2-thiol is an organic compound with the molecular formula C9H7NOS . It has a molecular weight of 177.22 g/mol .
Synthesis Analysis
The synthesis of 4-Phenyloxazole-2-thiol involves the use of raw materials such as Potassium cyanate and 2-HYDROXYACETOPHENONE . It’s also noted that many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .Molecular Structure Analysis
The molecular structure of 4-Phenyloxazole-2-thiol is represented by the formula C9H7NOS . More detailed structural information would require specific spectroscopic analyses.Physical And Chemical Properties Analysis
The predicted boiling point of 4-Phenyloxazole-2-thiol is 281.6±43.0 °C and its predicted density is 1.33±0.1 g/cm3 . Its pKa is predicted to be 8.63±0.40 .Scientific Research Applications
1. Biological Activity and Pharmacological Potential
4-Phenyloxazole-2-thiol derivatives, specifically those related to 4-R-amino-4H-1,2,4-triazole-3-thiols, have been explored for their broad spectrum of biological activities. These include antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, with an emphasis on low toxicity. Such compounds are thus significant in the targeted search for biologically active substances (Aksyonova-Seliuk et al., 2018).
2. Corrosion Inhibition Properties
The use of 4-Phenyloxazole-2-thiol derivatives, particularly fatty acid triazoles, as corrosion inhibitors for metals like mild steel in various acidic environments has been extensively studied. These compounds exhibit high inhibition efficiency, suggesting their potential in industrial applications to protect metals from corrosion (Quraishi & Jamal, 2002).
3. Electrochemical Behavior
Electrochemical studies have been conducted on derivatives of 4-Phenyloxazole-2-thiol, providing insights into their redox behavior and electrooxidation processes. These findings are crucial for understanding the applications of these compounds in electrochemistry and related fields (Fotouhi, Hajilari, & Heravi, 2002).
4. Organic Synthesis and Chemical Properties
The synthesis and study of various derivatives of 4-Phenyloxazole-2-thiol have been a significant area of research in organic chemistry. These studies not only provide insights into the chemical properties of these compounds but also open avenues for their application in the development of new materials (Khilkovets, 2021).
5. Antimicrobial Activities
Several derivatives of 4-Phenyloxazole-2-thiol have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Almajan et al., 2010).
6. Electrochemical Applications in Renewable Energy
Complexes involving 4-Phenyloxazole-2-thiol derivatives have been investigated for their potential in electrochemical applications, particularly in oxygen reduction reactions. This research is vital for developing more efficient fuel cells and metal-air batteries (Bharty et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-phenyl-3H-1,3-oxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWVAVYROMEPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593425 | |
Record name | 4-Phenyl-1,3-oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyloxazole-2-thiol | |
CAS RN |
17371-97-0 | |
Record name | 4-Phenyl-1,3-oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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